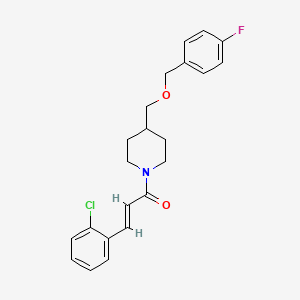

(E)-3-(2-chlorophenyl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one

Description

The compound (E)-3-(2-chlorophenyl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one is an α,β-unsaturated ketone (enone) featuring a 2-chlorophenyl group at the β-position and a substituted piperidine ring at the α-position. The piperidine moiety is modified with a (4-fluorobenzyloxy)methyl group at its 4-position, introducing both lipophilic and electron-withdrawing properties.

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClFNO2/c23-21-4-2-1-3-19(21)7-10-22(26)25-13-11-18(12-14-25)16-27-15-17-5-8-20(24)9-6-17/h1-10,18H,11-16H2/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMJGBNJKJZPRU-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C=CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(2-chlorophenyl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)prop-2-en-1-one, also known by its chemical identifier 1799267-84-7, belongs to a class of compounds that exhibit significant biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClFNO2, indicating the presence of a chlorophenyl group, a piperidine moiety, and a fluorobenzyl ether. The structural configuration is crucial for its biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 373.88 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | 3.5 (predicted) |

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities including:

- Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

- Neuropharmacological Effects : The piperidine structure is often associated with neuroactive properties, potentially affecting neurotransmitter systems.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.

- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), leading to downstream signaling changes that affect cellular responses.

- Oxidative Stress Reduction : Some studies suggest that these compounds can reduce oxidative stress markers, contributing to their protective effects in cellular models.

Case Study 1: Anticancer Activity

A study focused on a series of piperidine derivatives, including those structurally related to our compound, reported significant anticancer effects against human breast cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of the PI3K/Akt signaling pathway.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antibacterial properties of piperidine-based compounds against Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong inhibition, suggesting potential for development as antibacterial agents.

Research Findings

Research has highlighted various aspects of the biological activity of related compounds:

- In vitro Studies : Various assays have demonstrated that these compounds exhibit cytotoxicity against cancer cell lines.

- In vivo Studies : Animal models have shown promise in terms of therapeutic efficacy and safety profiles.

Table 2: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Piperidine derivatives | Induction of apoptosis |

| Antibacterial | Chlorophenyl derivatives | Moderate to strong inhibition |

| Neuroprotective | Fluorobenzyl derivatives | Reduced oxidative stress |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Enone Derivatives

Key Observations:

Fluorine in the benzyloxy group (target) enhances metabolic stability and lipophilicity, similar to fluorophenyl derivatives in and .

Heterocyclic Modifications :

- Piperidine vs. Piperazine : The target’s piperidine ring (pKa ~11) is less basic than piperazine (pKa ~9.8), altering protonation states under physiological conditions .

- The fluorobenzyloxymethyl substituent in the target provides a bulkier, more lipophilic profile compared to methyl-piperidine in or furan-carbonyl-piperazine in .

Hydrogen Bonding and Crystal Packing: The enone backbone facilitates hydrogen bonding via the carbonyl oxygen, as seen in studies using SHELX/ORTEP for crystallographic analysis . Substituents like methoxy () or dimethylamino () groups further influence packing patterns .

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely follows established enone formation routes (e.g., Claisen-Schmidt condensation), similar to methods described for and .

- Pharmacological Potential: While direct activity data are unavailable, structural analogs with para-fluorophenyl groups (e.g., ) show activity in kinase inhibition and antimicrobial assays. The target’s ortho-chloro and fluorobenzyloxy groups may enhance target selectivity.

- Crystallographic Insights : Tools like SHELXL and ORTEP-3 are critical for resolving steric effects introduced by ortho-substituents and heterocyclic modifications.

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Verify the (E)-configuration via coupling constants (J = 12–16 Hz for α,β-unsaturated protons) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- FT-IR : Identify carbonyl (C=O) stretching at ~1680 cm⁻¹ and C=C at ~1600 cm⁻¹ .

Advanced: How to resolve crystallographic data discrepancies?

Methodological Answer :

Discrepancies in X-ray diffraction data may arise from:

- Disorder in Flexible Groups : Refine the piperidine ring and fluorobenzyl substituents using restraints (e.g., DELU/SIMU in SHELXL) .

- Thermal Motion Artifacts : Collect data at low temperature (100 K) and apply anisotropic displacement parameters .

Table 2 : Crystallographic Parameters (Example)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| C=O Bond Length | 1.22 Å |

Basic: What in vitro assays screen for biological activity?

Q. Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes) .

- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS after 24-h exposure .

Advanced: How to address target selectivity issues?

Q. Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogues with modified fluorobenzyl or chlorophenyl groups to identify critical pharmacophores .

- Molecular Docking : Use AutoDock Vina to predict binding poses against off-target proteins (e.g., cytochrome P450 isoforms) .

Basic: How to assess solubility and stability?

Q. Methodological Answer :

- Solubility : Use shake-flask method in PBS (pH 7.4) with HPLC quantification .

- Stability : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via UPLC .

Advanced: How to reconcile conflicting biological assay results?

Q. Methodological Answer :

- Orthogonal Assays : Validate cytotoxicity results using both MTT and ATP-based luminescence assays .

- Batch Effect Analysis : Compare results across multiple synthesis batches to rule out impurity interference .

Basic: What computational models predict pharmacokinetics?

Q. Methodological Answer :

- QSAR : Use descriptors like logP and topological polar surface area (TPSA) to predict absorption .

- ADMET Prediction : SwissADME or pkCSM for bioavailability and CYP450 interaction profiles .

Advanced: How to optimize analogues using QSAR?

Q. Methodological Answer :

- 3D-QSAR : Generate CoMFA/CoMSIA models using steric/electrostatic fields from aligned analogues .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the chlorophenyl ring to enhance binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.